molecular formula C19H21ClN2O4 B2683989 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate CAS No. 1209172-26-8

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2683989
CAS No.: 1209172-26-8
M. Wt: 376.84
InChI Key: IWUODVVWMZTZKB-UHFFFAOYSA-N
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Description

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its diverse biological activities, and a cyano group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group can also participate in reactions that alter the compound’s activity or stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and cyano-containing molecules. Examples include:

    7-chloro-3-methyl-1-benzofuran-2-carboxylate: Lacks the cyano group but shares the benzofuran core.

    1-cyano-1,2-dimethylpropyl carbamates: Contains the cyano group but lacks the benzofuran core.

Uniqueness

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is unique due to the combination of its benzofuran core and cyano group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.

Properties

IUPAC Name

[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 7-chloro-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-10(2)19(5,9-21)22-17(23)12(4)25-18(24)15-11(3)13-7-6-8-14(20)16(13)26-15/h6-8,10,12H,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUODVVWMZTZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2Cl)C(=O)OC(C)C(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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